![molecular formula C29H50O5 B1246078 Dendronesterol A](/img/structure/B1246078.png)
Dendronesterol A
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Overview
Description
Dendronesterol A is a natural product found in Dendronephthya gigantea with data available.
Scientific Research Applications
1. Drug Delivery and Therapeutic Applications
Dendronesterol A has been explored for its potential in drug delivery and related therapeutic applications. The design of polyester dendrimer and poly(ethylene oxide) hybrid systems, incorporating dendronesterol A, facilitates the attachment of therapeutically active moieties and solubilizing chains. This approach allows for controlled drug loading and molecular architecture, relevant for targeted drug delivery systems (Gillies & Fréchet, 2002).
2. Biocompatibility and Stability in Biomedical Applications
Research has indicated the biocompatibility of dendronesterol A-based structures, making them suitable for various biomedical applications. Studies on aliphatic polyester dendrimers, including those similar to dendronesterol A, have shown excellent biocompatibility with human cell lines and primary cells. Their stability across different pH, temperature, and time conditions further supports their potential in biomedical applications (Feliu et al., 2012).
3. Synthesis and Characterization in Macromolecular Chemistry
The synthesis and characterization of dendritic structures like dendronesterol A are crucial in macromolecular chemistry. Studies have detailed methods for creating biodegradable polyester dendrons, essential for developing dendronesterol A and similar compounds. These dendrons can undergo efficient chemical reactions for further functionalization, making them versatile for various applications (Kose et al., 2011).
4. Potential in Regenerative Medicine
Dendronesterol A and related dendritic structures have been reviewed for their applications in regenerative medicine. They serve as carriers for gene, nucleic acids, and bioactive molecules, modulating cell functions for tissue regeneration. Their integration into implantable biodegradable medical devices shows potential for theranostic applications (Oliveira et al., 2010).
5. Catalysis and Polymer Chemistry
Dendronesterol A-like structures have been used to catalyze chemical reactions. The microenvironment created by dendronized polymers, such as those derived from dendronesterol A, can facilitate specific chemical reactions, which is significant in polymer chemistry and material science (Liang et al., 2003).
properties
Molecular Formula |
C29H50O5 |
---|---|
Molecular Weight |
478.7 g/mol |
IUPAC Name |
[(3S,5R,6R,8S,9S,10R,13S,14S,17R)-3,5,6-trihydroxy-10-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-13-yl]methyl acetate |
InChI |
InChI=1S/C29H50O5/c1-18(2)7-6-8-19(3)23-9-10-25-22-15-26(32)29(33)16-21(31)11-13-27(29,5)24(22)12-14-28(23,25)17-34-20(4)30/h18-19,21-26,31-33H,6-17H2,1-5H3/t19-,21+,22-,23-,24+,25+,26-,27-,28+,29+/m1/s1 |
InChI Key |
INNUJNVZOJGGPL-LXYKHXJJSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)COC(=O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)COC(=O)C |
synonyms |
dendronesterol A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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